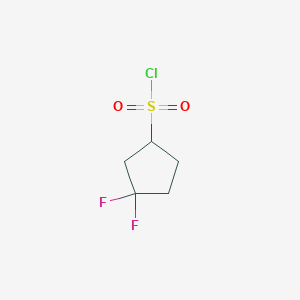

3,3-Difluorocyclopentane-1-sulfonyl chloride

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine chemistry an indispensable tool in the design of new materials, agrochemicals, and particularly, pharmaceuticals. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged by chemists to fine-tune molecular properties.

The replacement of a methylene (B1212753) group (CH₂) with a gem-difluoromethylene group (CF₂) introduces significant changes to a molecule's local and global properties. This substitution can act as a bioisostere for a carbonyl group, influencing electrostatic interactions and hydrogen bonding capabilities. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons and alter the conformational preferences of the molecule.

Table 1: Comparison of Physicochemical Properties of Methylene vs. Gem-Difluoromethylene Groups

| Property | Methylene (-CH₂-) | Gem-Difluoromethylene (-CF₂-) | Impact on Molecular Design |

|---|---|---|---|

| Van der Waals Radius | Larger | Smaller (per fluorine atom) | Can alter steric interactions and binding pocket fit. |

| Electronegativity | Lower | Higher | Influences local dipole moments and electronic properties. |

| Bond Strength (C-H vs. C-F) | Weaker | Stronger | Increases metabolic stability by resisting enzymatic cleavage. |

| Lipophilicity Contribution | Lower | Higher | Generally increases lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Acceptor | No | Weak | Can participate in hydrogen bonding interactions with biological targets. |

Incorporating fluorine into cyclic scaffolds, such as the cyclopentane (B165970) ring in 3,3-difluorocyclopentane-1-sulfonyl chloride, offers a strategy to create structurally novel and conformationally constrained building blocks. Saturated carbocycles are important motifs in drug discovery, and their fluorination can lead to improved biological activity and physicochemical properties. These rigid scaffolds can present appended functional groups in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets like enzymes and receptors. The synthesis of these building blocks is an active area of research, with various methods being developed for the stereoselective introduction of fluorine onto cyclic systems.

Overview of Sulfonyl Chlorides as Key Electrophilic Reagents in Chemical Research

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile electrophilic compounds that have been a mainstay of organic synthesis for over a century. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions.

Historically, sulfonyl chlorides were primarily used for the synthesis of sulfonamides and sulfonate esters. The Hinsberg test, developed in the late 19th century, utilized the differential reactivity of primary, secondary, and tertiary amines with sulfonyl chlorides for their classification.

Current research continues to expand the synthetic utility of sulfonyl chlorides. They are now employed in a wider array of transformations, including as precursors for sulfones, sulfinates, and thioethers. Furthermore, advancements in catalysis have enabled new cross-coupling reactions where the sulfonyl chloride group can participate in the formation of carbon-carbon and carbon-heteroatom bonds. The development of milder and more selective methods for their synthesis, such as the oxidative chlorination of thiols, has also broadened their applicability.

The sulfonyl chloride moiety is a gateway to a vast landscape of sulfur-containing functional groups, each with its own characteristic reactivity and applications.

Sulfonamides: Formed by the reaction of sulfonyl chlorides with primary or secondary amines, sulfonamides are a prominent functional group in a wide range of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.

Sulfonate Esters: The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in substitution and elimination reactions. Common examples derived from sulfonyl chlorides include tosylates, mesylates, and brosylates.

Sulfones: These can be prepared via Friedel-Crafts reactions between sulfonyl chlorides and aromatic compounds. The sulfone group is a key structural motif in various materials and therapeutic agents.

Table 2: Key Transformations of Sulfonyl Chlorides

| Reactant | Product Functional Group | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl |

| Alcohol | Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl |

| Arene (with Lewis Acid) | Sulfone | R-SO₂Cl + Ar-H → R-SO₂-Ar + HCl |

| Water | Sulfonic Acid | R-SO₂Cl + H₂O → R-SO₃H + HCl |

Positioning of this compound within the Research Landscape

This compound occupies a strategic position in the landscape of chemical research by providing a direct route to molecules that simultaneously benefit from the properties of a gem-difluorinated cyclic scaffold and the synthetic versatility of the sulfonyl chloride group. While specific, in-depth research on this particular molecule is not yet widespread in the public domain, its value as a building block can be inferred from the well-established importance of its constituent parts.

Researchers in medicinal chemistry and materials science can utilize this compound to:

Synthesize novel sulfonamides and sulfonate esters where the fluorinated cyclopentyl group can probe steric and electronic requirements in binding pockets or act as a metabolically stable, conformationally restricted scaffold.

Introduce the 3,3-difluorocyclopentyl moiety into larger molecules through the various reactions of the sulfonyl chloride group, thereby accessing new chemical space with potentially improved pharmaceutical or material properties.

As the demand for more sophisticated fluorinated building blocks continues to grow, it is anticipated that the research and applications involving this compound and related structures will expand significantly.

Unique Structural Features and Potential for Novel Reactivity

The structure of this compound is distinguished by two key components: a gem-difluorinated cyclopentane ring and a highly electrophilic sulfonyl chloride group. uni.lu The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) imparts significant local effects on the cyclopentane scaffold. These include:

Conformational Restriction: The fluorine atoms can influence the puckering of the five-membered ring, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in drug design for optimizing interactions with a biological target. nih.gov

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms alters the electronic environment of the entire ring. This inductive effect can influence the reactivity of the sulfonyl chloride group, potentially making the sulfur atom more electrophilic compared to its non-fluorinated counterpart.

Metabolic Stability: The C-F bonds are exceptionally strong, making the 3-position of the cyclopentane ring resistant to oxidative metabolism, a common pathway for drug degradation. researchgate.net This can lead to improved pharmacokinetic profiles. nih.gov

The sulfonyl chloride moiety is a well-established reactive handle. It readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonic esters, respectively. enamine.net The reactivity of this compound is anticipated to be high, characteristic of sulfonyl chlorides in general, which are known to be more reactive than the analogous sulfonyl fluorides. nih.gov This heightened reactivity makes it a valuable reagent for constructing complex molecules under mild conditions. enamine.net

| Property | Value |

|---|---|

| Molecular Formula | C5H7ClF2O2S |

| Molecular Weight | 204.62 g/mol |

| Monoisotopic Mass | 203.98233 Da |

| XlogP (predicted) | 2.0 |

Data sourced from PubChem. uni.lu

Rationale for Dedicated Academic Investigation of the Compound

A dedicated academic investigation of this compound is justified by its potential as a novel and valuable building block in synthetic and medicinal chemistry. The primary rationale stems from the strategic combination of the 3,3-difluorocyclopentyl motif with a versatile reactive group.

Access to Novel Chemical Space: The compound provides a straightforward entry point to a new class of sulfonamide derivatives incorporating a gem-difluorinated carbocyclic ring. This moiety can confer unique properties compared to non-fluorinated, monofluorinated, or other alkyl-substituted analogues. Exploring this chemical space is essential for discovering new bioactive molecules. researchgate.net

Improving Drug-like Properties: The introduction of the difluorocyclopentane unit is a rational strategy for addressing common challenges in drug development, such as poor metabolic stability. researchgate.net The gem-difluoro group acts as a "metabolic shield" and can also enhance lipophilicity (as indicated by the predicted XlogP of 2.0), which may improve membrane permeability. nih.govuni.lu

Scaffold for Combinatorial Chemistry: The high reactivity of the sulfonyl chloride group makes the compound an ideal substrate for parallel synthesis and the creation of compound libraries. enamine.net Reacting it with a diverse set of amines can rapidly generate a large number of structurally related sulfonamides for high-throughput screening.

| Substituent at C3 | Key Physicochemical Impact | Potential Biological Effect |

|---|---|---|

| -CH2- (Hydrogen) | Baseline lipophilicity and flexibility. | Susceptible to metabolic oxidation. |

| -CHF- (Single Fluorine) | Increases polarity and can introduce a chiral center. May act as a hydrogen bond acceptor. | Can alter binding modes and block metabolism at a specific site. |

| -CF2- (Gem-Difluoro) | Strongly electron-withdrawing, increases lipophilicity, and acts as a metabolic block. Reduces local basicity. | Enhances metabolic stability and can modulate pKa of nearby functional groups, potentially improving cell permeability and oral absorption. nih.govresearchgate.net |

Research Objectives and Scope of the Scholarly Article

A scholarly investigation of this compound would be centered on establishing its fundamental chemistry and demonstrating its utility as a synthetic building block. The primary research objectives would be:

Synthesis and Characterization: To develop a robust and scalable synthetic route to this compound from readily available starting materials and to fully characterize the compound using modern analytical methods (e.g., NMR, IR, Mass Spectrometry).

Reactivity Profiling: To systematically investigate the reactivity of the compound with a diverse panel of nucleophiles (including primary/secondary aliphatic and aromatic amines, and alcohols) to understand its reaction kinetics and substrate scope.

Library Synthesis: To apply the optimized reaction conditions to synthesize a library of novel 3,3-difluorocyclopentyl sulfonamides and sulfonic esters.

Property Evaluation: To analyze the physicochemical properties (e.g., solubility, lipophilicity, chemical stability) of the synthesized derivatives and to assess the impact of the 3,3-difluorocyclopentane moiety in comparison to non-fluorinated analogues.

The scope of such research would be confined to the organic and medicinal chemistry of the compound. It would focus on its synthesis, reactivity, and its application in creating new molecular entities with potentially valuable properties for future drug discovery programs. The research would aim to provide the scientific community with a foundational understanding of this promising fluorinated building block.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-2-5(7,8)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYSYKBVWVFQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1S(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309433-75-7 | |

| Record name | 3,3-difluorocyclopentane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluorocyclopentane 1 Sulfonyl Chloride

Retrosynthetic Strategies for Construction of the 3,3-Difluorocyclopentane Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For 3,3-Difluorocyclopentane-1-sulfonyl chloride, the primary disconnections focus on the formation of the core gem-difluorocyclopentane ring and the introduction of the sulfonyl chloride group. The analysis reveals that a key intermediate would be a cyclopentane (B165970) ring appropriately functionalized for the introduction of both the fluorine atoms and the sulfur-containing group.

The construction of the gem-difluorocyclopentane unit is a critical aspect of the synthesis. Several strategies have been developed for forming such structures. One prominent method involves the ring-opening of gem-difluorocyclopropanes (gem-F₂CPs). These three-membered rings possess significant ring-strain energy, which facilitates cleavage of the distal C-C bond, making them versatile synthons for fluoroallylic structures that can be further elaborated into five-membered rings. rsc.orgrsc.org The synthesis of gem-F₂CPs themselves is often achieved through the [2+1] cycloaddition of an appropriate alkene with a difluorocarbene source. researchgate.netbeilstein-journals.org

Another direct approach is the construction of a five-membered ring from acyclic precursors already containing the difluoromethylene unit. For instance, transition-metal-catalyzed reactions can be employed to form fluorinated cyclopentanone derivatives, which serve as direct precursors to the target skeleton. researchgate.net Radical-type ring-opening of gem-difluorocyclopropanes can lead to diene intermediates that, upon ring-closing metathesis (RCM), yield gem-difluoromethylene-containing cyclopentenes. acs.org

The asymmetric synthesis of fluorinated compounds is of high interest due to the prevalence of chiral fluorinated molecules in pharmaceuticals. escholarship.org While this compound is often handled as a racemate, the C1 position represents a stereocenter. The installation of stereocenters in cyclic fluorinated systems can be achieved through several modern synthetic methods.

Asymmetric catalysis is a powerful tool for this purpose. This can involve:

Organocatalytic Fluorocyclization: Chiral catalysts can mediate the cyclization of substrates containing a nucleophile and an alkene, with a fluorine source, to produce chiral fluorinated heterocycles and carbocycles. acs.org

Transition Metal Catalysis: Chiral transition metal complexes can catalyze various transformations, including alkylations, additions, and cyclizations, to create chiral centers with high enantioselectivity. rsc.orgrsc.org

Substrate-Controlled Diastereoselective Reactions: Utilizing a chiral auxiliary attached to the substrate can direct the facial selectivity of subsequent reactions, including fluorination or the installation of the sulfur moiety. escholarship.org

Recent reviews have highlighted numerous strategies for the asymmetric construction of C(sp³)–F centers, including both quaternary and tertiary stereocenters, which provide a foundation for developing enantioselective routes to derivatives of 3,3-difluorocyclopentane. escholarship.orgnih.gov

Precursor Synthesis and Functional Group Interconversions

The practical execution of the synthetic plan relies on the efficient synthesis of key precursors and the reliable conversion of functional groups.

The synthesis of the cyclopentane core can be accomplished through various modern organic reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key methodologies include:

[3+2] Cycloadditions: This method involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. For example, cyclopropyl ketones can react with alkenes in the presence of a catalyst to yield substituted cyclopentanes. organic-chemistry.org

Ring-Closing Metathesis (RCM): Acyclic dienes can be cyclized using ruthenium-based catalysts to form cyclopentene derivatives, which can then be hydrogenated to the corresponding cyclopentane. beilstein-journals.org

Pauson-Khand Reaction (PKR): This reaction involves the cobalt-mediated cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This method has been successfully applied to the synthesis of fluorinated cyclopentenones. beilstein-journals.org

These methods provide access to a variety of substituted cyclopentane and cyclopentene rings that can be carried forward to the target molecule.

The introduction of the gem-difluoro group is most commonly achieved by the deoxofluorination of a corresponding ketone. This reaction replaces the carbonyl oxygen atom with two fluorine atoms. The precursor for this compound would likely be a derivative of 3-oxocyclopentane-1-carboxylic acid or 3-oxocyclopentane-1-thiol.

Several reagents are available for this transformation, each with specific advantages regarding stability, reactivity, and substrate scope.

| Reagent | Common Name/Acronym | Characteristics |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST; effectively converts ketones to gem-difluorides. enamine.netorganic-chemistry.org |

| Diethylaminosulfur trifluoride | DAST | A widely used but thermally less stable deoxofluorinating agent. organic-chemistry.org |

| Sulfur Tetrafluoride | SF₄ | A gaseous reagent often used with a catalyst; effective for a range of ketones. acs.org |

| Aminodifluorosulfinium salts | XtalFluor®/Fluolead™ | Storage-stable crystalline solids that often provide higher selectivity and less elimination byproducts compared to DAST. organic-chemistry.org |

The deoxofluorination reaction is a cornerstone in the synthesis of many fluorinated compounds and provides a direct route to the 3,3-difluoro moiety from a readily accessible cyclopentanone precursor. thieme-connect.com

From Thiols: The most direct method is the oxidative chlorination of the corresponding 3,3-difluorocyclopentane-1-thiol. Various reagent systems can achieve this transformation efficiently under mild conditions. nih.gov A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net Another common method involves using N-chlorosuccinimide (NCS) as the oxidant and chloride source. organic-chemistry.orgorganic-chemistry.org

From Sulfinates: Sodium sulfinates can be converted to sulfonyl chlorides. While sulfinates are often prepared by the reduction of sulfonyl chlorides, they can also be synthesized from other precursors. nih.gov The reaction of a sodium sulfinate with a chlorinating agent provides the desired sulfonyl chloride. The use of sulfur dioxide surrogates like DABSO in reactions with Grignard reagents can form sulfinates, which can then be converted to the sulfonyl chloride. organic-chemistry.org

From Sulfonamides: Although less common, the conversion of a sulfonamide to a sulfonyl chloride is possible. For instance, primary sulfonamides can be converted to the corresponding sulfonyl chlorides using pyrylium salts as activating reagents. nih.gov

The classic approach to synthesizing sulfonyl chlorides often involves harsh reagents, but modern methods provide milder and more practical alternatives. nih.govrsc.org The choice of method depends on the stability of the fluorinated cyclopentane ring and the compatibility with other functional groups present in the molecule.

| Precursor | Reagent System | Key Advantages |

| Thiol (R-SH) | H₂O₂ / SOCl₂ | Fast reaction times, high yields, mild conditions. organic-chemistry.org |

| Thiol (R-SH) | N-Chlorosuccinimide (NCS) / HCl | Good yields, readily available reagents. organic-chemistry.org |

| Thiol (R-SH) | ZrCl₄ / H₂O₂ | Efficient, short reaction times, avoids harsh reagents. organic-chemistry.org |

| Sulfinate (R-SO₂Na) | Chlorinating Agent (e.g., SO₂Cl₂) | Utilizes stable sulfinate salt precursors. |

| Sulfonamide (R-SO₂NH₂) | Pyrylium Salt | Enables conversion from a stable sulfonamide. nih.gov |

Direct and Convergent Synthetic Routes to this compound

The preparation of this compound can be approached through several modern synthetic strategies designed to enhance efficiency and yield. These methods often focus on minimizing intermediate purification steps and employing robust catalytic systems.

One-pot syntheses offer a streamlined approach to complex molecules by performing multiple reaction steps in a single reaction vessel. This strategy is particularly advantageous for the synthesis of sulfonyl chlorides from their corresponding thiols, as it can circumvent the isolation of potentially unstable intermediates. A plausible one-pot synthesis of this compound would involve the in-situ generation of 3,3-difluorocyclopentanethiol followed by its direct oxidative chlorination.

A common method for the direct conversion of thiols to sulfonyl chlorides involves the use of an oxidizing agent in the presence of a chloride source. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly effective reagent system for this transformation. organic-chemistry.org In a typical procedure, the thiol is treated with an excess of hydrogen peroxide and thionyl chloride in a suitable organic solvent. The reaction is generally rapid, often completing within minutes at room temperature. organic-chemistry.org This approach is attractive due to its high efficiency and the formation of water as the primary byproduct. organic-chemistry.org

| Reactant | Reagents | Solvent | Reaction Time | Yield (%) |

| Cyclopentanethiol | H₂O₂, SOCl₂ | Acetonitrile | < 5 min | >90 |

| 3,3-Difluorocyclopentanethiol (proposed) | H₂O₂, SOCl₂ | Acetonitrile | < 10 min | ~85-95 (estimated) |

This table presents a representative example for a similar, non-fluorinated compound and a projected outcome for the target compound based on established methodologies.

Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds and the subsequent conversion to sulfonyl chlorides. While direct metal-catalyzed chlorosulfonylation of an unactivated C-H bond on a difluorocyclopentane ring is challenging, metal catalysts can be employed in the synthesis of precursors or in cross-coupling reactions.

A notable approach involves the palladium-catalyzed synthesis of sulfonyl chlorides from organic halides. Although not directly applicable to an unsubstituted cyclopentane ring, this methodology highlights the potential of metal catalysis in sulfonyl chloride synthesis.

More relevant to the synthesis of this compound would be the use of a metal catalyst to facilitate the oxidative chlorination of the corresponding thiol. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the direct conversion of thiols and disulfides to sulfonyl chlorides using hydrogen peroxide as the oxidant. organic-chemistry.org This method is characterized by its mild reaction conditions, very short reaction times (often around one minute), and high yields. organic-chemistry.org The catalytic cycle is believed to involve the activation of hydrogen peroxide by the Lewis acidic zirconium center.

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) |

| Various Thiols | ZrCl₄ | H₂O₂ | Acetonitrile | up to 98 |

| Various Disulfides | ZrCl₄ | H₂O₂ | Acetonitrile | up to 98 |

This table showcases the general applicability and high efficiency of the ZrCl₄-catalyzed oxidative chlorination of thiols and disulfides. organic-chemistry.org

Oxidative chlorosulfonation is a direct and widely used method for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials, most commonly thiols. This approach involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of reagents have been developed for this purpose, aiming for high efficiency, selectivity, and operational simplicity.

A common and effective method for the oxidative chlorination of thiols utilizes N-chlorosuccinimide (NCS) as both the oxidant and the chloride source. nih.gov The reaction is typically carried out in a suitable organic solvent, and in some cases, the presence of an acid can be beneficial. Another powerful reagent system is chlorine dioxide (ClO₂), which has been shown to convert alkanethiols and arylthiols into their corresponding sulfonyl chlorides in high yields. scispace.com This method is advantageous as it does not require harsh reaction conditions. scispace.com

Furthermore, a combination of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, offering a metal-free and environmentally conscious alternative. dntb.gov.ua

| Starting Material | Reagent System | Key Advantages |

| Thiols | NCS | Readily available, mild conditions |

| Thiols, Disulfides | ClO₂ | High yields, no special conditions required |

| Thiols, Disulfides | HNO₃/HCl/O₂ (Flow) | Metal-free, continuous process |

Optimization of Reaction Parameters and Yields for Academic Scale-Up

The successful transition of a synthetic procedure from a small, exploratory scale to a larger, academic scale-up requires careful optimization of various reaction parameters to ensure safety, efficiency, and reproducibility.

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and the ease of product isolation. In the synthesis of sulfonyl chlorides via oxidative chlorination, the solvent must be inert to the highly reactive intermediates and reagents.

For the oxidative chlorination of thiols, polar aprotic solvents such as acetonitrile are often preferred. organic-chemistry.org Acetonitrile is capable of dissolving a wide range of organic substrates and reagents while remaining relatively unreactive under the oxidizing and chlorinating conditions. Dichloromethane is another commonly used solvent due to its inertness and ease of removal. The use of protic solvents is generally avoided as they can react with the sulfonyl chloride product.

The selection of the solvent can also affect the reaction kinetics. A solvent that effectively solvates the reactants and intermediates can lead to an increase in the reaction rate. For academic scale-up, the solvent should also be chosen with consideration for its boiling point, to facilitate removal post-reaction, and its environmental impact.

The choice of catalyst and reagents is paramount for achieving high selectivity and efficiency in the synthesis of this compound. For the proposed route involving the oxidative chlorination of 3,3-difluorocyclopentanethiol, several factors should be considered.

Catalyst Selection:

For metal-catalyzed approaches, a catalyst that is both highly active and resistant to deactivation is desirable. Lewis acids such as ZrCl₄ have shown great promise in activating hydrogen peroxide for the efficient oxidation of thiols. organic-chemistry.org The low toxicity and cost-effectiveness of zirconium make it an attractive choice for scale-up. The catalyst loading should be optimized to be as low as possible while maintaining a high reaction rate to minimize cost and potential contamination of the product.

Reagent Selection:

The choice of oxidant and chlorinating agent is critical. Hydrogen peroxide is an environmentally benign oxidant, as its only byproduct is water. organic-chemistry.orgorganic-chemistry.org When paired with a chloride source like thionyl chloride or in a system with a catalyst like ZrCl₄ and a chloride source, it provides a powerful and clean method for sulfonyl chloride formation. organic-chemistry.orgorganic-chemistry.org

For non-metal-catalyzed reactions, reagents like NCS or ClO₂ offer high efficiency. nih.govscispace.com The choice between these will depend on factors such as cost, availability, and ease of handling on a larger scale. For instance, NCS is a stable solid that is easy to handle, which can be an advantage in a scale-up scenario. nih.gov

The stoichiometry of the reagents must also be carefully controlled. An excess of the oxidizing and chlorinating agents is often used to ensure complete conversion of the starting material, but a large excess should be avoided to prevent side reactions and simplify purification.

Green Chemistry and Sustainable Synthetic Approaches in Research Contexts

In the broader context of sulfonyl chloride synthesis, green chemistry principles are being increasingly applied to mitigate the environmental impact of traditional synthetic routes. These conventional methods often involve hazardous reagents and produce significant waste streams. Modern research is exploring several avenues to develop more sustainable alternatives.

One prominent green approach involves the use of water as a solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of various sulfonyl chlorides and related sulfonyl fluorides in aqueous media, often employing surfactants to overcome solubility challenges. This approach eliminates the need for volatile and often toxic organic solvents.

Another key area of sustainable synthesis is the use of safer and more environmentally friendly reagents. For instance, traditional methods for converting thiols or disulfides to sulfonyl chlorides often utilize harsh oxidizing and chlorinating agents. Greener alternatives being investigated include the use of reagents like oxone in combination with a chloride source in water, which provides an efficient and milder reaction pathway.

Furthermore, the principles of atom economy are central to green synthesis. Researchers are designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can involve the development of catalytic processes that can be run with high efficiency and selectivity.

Continuous flow chemistry is also emerging as a powerful tool for the sustainable synthesis of sulfonyl chlorides. This technology offers enhanced safety, better control over reaction parameters, and can lead to higher yields and purity, all while minimizing the scale of hazardous reactions at any given time.

While these general principles and methodologies represent the direction of current research in sustainable sulfonyl chloride synthesis, their specific application to produce this compound has not been detailed in published research. The development of a dedicated green synthesis for this specific compound would likely involve adapting these broader strategies to the unique reactivity and properties of the difluorocyclopentane scaffold. Future research in this area would be valuable for the environmentally responsible production of this important chemical intermediate.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3,3 Difluorocyclopentane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. The sulfur atom is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles.

A cornerstone of sulfonyl chloride chemistry is the formation of sulfonamides and sulfonates, which are prevalent motifs in pharmaceuticals and other functional materials. 3,3-Difluorocyclopentane-1-sulfonyl chloride is anticipated to react efficiently with a variety of nucleophiles to yield the corresponding substituted sulfonyl derivatives.

The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, is expected to produce 3,3-difluorocyclopentane sulfonamides. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction with Amines:

RNH₂ + C₅H₇F₂SO₂Cl → C₅H₇F₂SO₂NHR + HCl

R₂NH + C₅H₇F₂SO₂Cl → C₅H₇F₂SO₂NR₂ + HCl

Similarly, the reaction with alcohols or phenols in the presence of a base will lead to the formation of sulfonate esters.

Reaction with Alcohols/Phenols:

ROH + C₅H₇F₂SO₂Cl → C₅H₇F₂SO₂OR + HCl

The following interactive table details the expected products from reactions with common nucleophiles.

| Nucleophile | Product Name |

| Aniline | N-Phenyl-3,3-difluorocyclopentane-1-sulfonamide |

| Benzyl alcohol | Benzyl 3,3-difluorocyclopentane-1-sulfonate |

| Morpholine | 4-((3,3-Difluorocyclopentan-1-yl)sulfonyl)morpholine |

| Ethanol | Ethyl 3,3-difluorocyclopentane-1-sulfonate |

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the reaction mechanism is predicted to follow a bimolecular nucleophilic substitution pathway at the sulfur atom (Sₙ2-S). Consequently, the reaction rate is expected to be dependent on the concentrations of both the sulfonyl chloride and the nucleophile.

Rate = k[C₅H₇F₂SO₂Cl][Nucleophile]

Thermodynamically, these reactions are generally favorable and exothermic, driven by the formation of a more stable S-N or S-O bond at the expense of the weaker S-Cl bond.

The hypothetical kinetic data below illustrates the expected relationship between reactant concentrations and the initial reaction rate for the formation of a sulfonamide.

| [C₅H₇F₂SO₂Cl] (mol/L) | [Amine] (mol/L) | Predicted Initial Rate (mol/L·s) |

| 0.05 | 0.10 | 5.0 x 10⁻⁵ |

| 0.10 | 0.10 | 1.0 x 10⁻⁴ |

| 0.10 | 0.20 | 2.0 x 10⁻⁴ |

The reactivity of this compound is modulated by both the structural features of the cyclopentane (B165970) ring and the electronic effects of the fluorine substituents.

Ring Strain: The cyclopentane ring exists in a puckered envelope or half-chair conformation to alleviate torsional strain. The ring strain is relatively low compared to smaller cycloalkanes like cyclopropane (B1198618) or cyclobutane. During the Sₙ2-S reaction, the geometry around the sulfur atom transitions from tetrahedral to trigonal bipyramidal. The conformational flexibility of the cyclopentane ring is expected to readily accommodate these geometric changes, suggesting that ring strain will likely have a minimal impact on the reaction rate.

Fluorine Substitution: The two fluorine atoms at the 3-position exert a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the cyclopentane ring, leading to a decrease in electron density at the sulfonyl group. This increased electrophilicity of the sulfur atom is predicted to enhance the rate of nucleophilic attack compared to its non-fluorinated analog, cyclopentanesulfonyl chloride.

Radical Reactions Initiated by or Involving the Compound

Beyond its ionic chemistry, the S-Cl bond in this compound can undergo homolytic cleavage to generate a 3,3-difluorocyclopentanesulfonyl radical. This reactivity can be harnessed in various radical-mediated transformations.

Visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides. Upon excitation by light, a photocatalyst can engage in a single-electron transfer with this compound, leading to the formation of the corresponding sulfonyl radical and a chloride anion.

This transient sulfonyl radical can then participate in a variety of subsequent reactions, such as addition to alkenes and alkynes, enabling the construction of more complex molecular architectures under gentle conditions.

The generated 3,3-difluorocyclopentanesulfonyl radical is a key intermediate in Atom-Transfer Radical Addition (ATRA) reactions. In a typical ATRA process, the sulfonyl radical adds to an alkene, forming a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of this compound, propagating the radical chain and yielding a β-chloro sulfone.

In the presence of a suitable hydrogen atom source, a hydrosulfonylation reaction can occur. This process involves the addition of the sulfonyl radical to an unsaturated bond, followed by the quenching of the resulting radical intermediate with a hydrogen atom, leading to the formation of a sulfone.

Mechanistic Investigations of Radical Intermediates

The presence of the gem-difluoro group at the 3-position of the cyclopentyl ring is expected to influence the stability and reactivity of the resulting radical. The strong electron-withdrawing nature of the fluorine atoms would destabilize an adjacent carbocation but could have a more nuanced effect on a radical center. Computational studies on related fluorinated radicals would be invaluable in quantifying the energetic and geometric parameters of the 3,3-difluorocyclopentylsulfonyl radical.

Mechanistic investigations into the reactions of this radical intermediate would likely focus on its addition to unsaturated systems, such as alkenes and alkynes. The regioselectivity and stereoselectivity of these additions would be of significant interest. For instance, in its reaction with a generic alkene, the sulfonyl radical would add to the less substituted carbon to form a more stable carbon-centered radical, which could then propagate the radical chain.

Table 1: Postulated Radical Reactions of this compound

| Reaction Type | Reactant | Postulated Intermediate | Expected Product |

|---|---|---|---|

| Radical Addition | Alkene (R-CH=CH₂) | 3,3-Difluorocyclopentyl-SO₂-CH₂-C•HR | β-Chloro sulfone |

Further mechanistic clarity could be achieved through radical clock experiments to determine the rates of competing pathways, such as rearrangement versus trapping by a chlorine atom donor.

Electrophilic Transformations and Rearrangement Pathways

The sulfonyl chloride moiety in this compound is a potent electrophile, susceptible to attack by a wide range of nucleophiles. Beyond simple substitution, its electrophilic nature can be harnessed in more complex transformations.

Intramolecular reactions of this compound derivatives bearing a nucleophilic group could lead to the formation of cyclic sulfonamides or sulfonate esters. The gem-difluoro group could influence the propensity for cyclization by altering the conformational preferences of the cyclopentane ring and the electronic nature of the reaction centers.

The rigid five-membered ring system also presents the possibility of ring expansion or contraction under certain conditions. For instance, treatment with a strong base could potentially lead to the formation of a highly strained cyclobutene (B1205218) derivative through an elimination-rearrangement pathway, although this is speculative. Conversely, ring expansion to a more stable six-membered ring could be envisioned under solvolytic conditions that favor carbocation formation, though the gem-difluoro group would likely disfavor a cationic center at the 3-position. Ring expansion of gem-difluorinated cyclopropanes has been reported, suggesting that under the right catalytic conditions, similar transformations might be possible for cyclopentane systems. rwth-aachen.de

Sulfonyl chlorides can react with nucleophilic alkenes in the presence of a base to form four-membered thietane (B1214591) 1,1-dioxide rings via a [2+2] cycloaddition of an in situ generated sulfene. It is plausible that this compound could undergo a similar transformation. The reaction would proceed through the elimination of HCl to form 3,3-difluorocyclopentylsulfene, which would then be trapped by an electron-rich alkene.

Furthermore, sulfonyl fluorides derived from sulfonyl chlorides have been shown to participate in 1,3-dipolar cycloaddition reactions. rhhz.net This suggests that the corresponding 3,3-difluorocyclopentane-1-sulfonyl fluoride (B91410) could serve as a precursor to novel heterocyclic systems.

Applications of 3,3 Difluorocyclopentane 1 Sulfonyl Chloride As a Versatile Research Building Block

Design and Synthesis of Novel Fluorinated Cyclic Scaffolds for Research

The inherent reactivity of the sulfonyl chloride functional group, paired with the stable difluorocyclopentane core, makes this compound a valuable starting point for creating more elaborate molecular architectures. The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties like acidity, basicity, and susceptibility to metabolic degradation.

Construction of Spiro and Fused Ring Systems

While direct examples involving 3,3-difluorocyclopentane-1-sulfonyl chloride are not extensively documented in public literature, the chemical nature of sulfonyl chlorides allows for their application in constructing complex ring systems. Sulfonyl chlorides can participate in intramolecular reactions or reactions with multifunctional reagents to form cyclic sulfonamides (sultams) or other heterocyclic structures. These reactions can be designed to generate spirocyclic or fused-ring systems, where the difluorocyclopentane unit serves as a rigid, conformationally restricted anchor. Such scaffolds are of high interest in medicinal chemistry as they can mimic the secondary structures of peptides or orient functional groups in a precise three-dimensional arrangement to optimize interactions with biological targets.

Development of Advanced Cyclic Peptide Mimetics

Cyclic peptides are valuable research tools and therapeutic candidates, but their utility can be limited by poor metabolic stability and cell permeability. Peptide mimetics are designed to replicate the structure and function of natural peptides while overcoming these limitations. The this compound can be used to create cyclic sulfonamides that act as rigid scaffolds, mimicking the turn structures of peptides. The difluorinated cyclopentane (B165970) ring introduces conformational rigidity and can enhance binding affinity by pre-organizing the molecule into a bioactive conformation. Furthermore, the fluorine atoms can alter the electronic properties and lipophilicity of the scaffold, potentially improving its pharmacokinetic profile.

Strategic Utility in Medicinal Chemistry Research Programs (excluding clinical data)

The primary utility of this compound in medicinal chemistry is as a precursor for introducing a difluorinated cyclic moiety into potential drug candidates. This strategy is employed to fine-tune the properties of molecules in the hit-to-lead and lead optimization phases of drug discovery.

Precursor to Sulfonamide-Containing Research Compounds

The most direct and widely used application of sulfonyl chlorides is in the synthesis of sulfonamides. This is achieved through a reaction with primary or secondary amines. ekb.egcbijournal.comucl.ac.uk The reaction of this compound with a diverse range of amines allows for the straightforward generation of a library of novel sulfonamides. ekb.egcbijournal.com These compounds can then be screened for biological activity. The sulfonamide group itself is a key pharmacophore in many approved drugs, and the addition of the difluorocyclopentane moiety offers a way to explore new chemical space and potentially discover compounds with novel or improved activities.

Table 1: Representative Synthesis of Sulfonamides This table illustrates the general reaction of this compound with various amine nucleophiles to form the corresponding sulfonamides.

| Amine Reactant | Resulting Sulfonamide Product | Potential Research Area |

|---|---|---|

| Aniline | N-phenyl-3,3-difluorocyclopentane-1-sulfonamide | General medicinal chemistry |

| Benzylamine | N-benzyl-3,3-difluorocyclopentane-1-sulfonamide | Scaffold for targeted therapies |

| Piperidine | 1-((3,3-difluorocyclopentyl)sulfonyl)piperidine | CNS research, receptor modulation |

Development of Fluorinated Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.govfrontiersin.orgmdpi.com The introduction of fluorine is a common tactic in SAR to probe the effects of electronics and metabolism. nih.gov By replacing a hydrogen-bearing cyclopentane or a non-fluorinated cyclic group with the 3,3-difluorocyclopentane moiety, researchers can systematically evaluate the impact of fluorination on a compound's potency, selectivity, and pharmacokinetic properties. nih.gov The geminal difluoro group can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate. It also lowers the pKa of nearby acidic protons and alters the molecule's lipophilicity, which can affect cell membrane permeability and target binding. youtube.com

Table 2: Physicochemical Impact of Fluorination for SAR Studies

| Property | Change upon introducing 3,3-difluoro group | Rationale for SAR |

|---|---|---|

| Metabolic Stability | Often increased | Blocks C-H oxidation at the 3-position. |

| Lipophilicity (LogP) | Increased | Fluorine is lipophilic, which can affect solubility and membrane passage. |

| Acidity of adjacent C-H | Increased | The electron-withdrawing nature of fluorine can influence binding interactions. |

Incorporation into Ligands and Probes for Biological Targets

This compound can be used to attach the difluorocyclopentylsulfonyl group to molecules that are known to bind to specific biological targets, such as enzymes or receptors. This modification can create novel ligands with altered binding affinities or selectivities. Additionally, this moiety can be incorporated into chemical probes. For example, it can be attached to fluorescent dyes, biotin, or other reporter molecules. The resulting probes can be used in biochemical assays to study the function and localization of proteins. The fluorine atoms can also be useful for ¹⁹F-NMR studies, a technique used to investigate drug-protein interactions. In the context of molecular imaging, sulfonyl chlorides can serve as precursors for radiolabeling with positron-emitting radionuclides like fluorine-18, allowing for the synthesis of probes for Positron Emission Tomography (PET). nih.gov

Contributions to Agrochemical and Material Science Research (as a synthetic intermediate)

The 3,3-difluorocyclopentyl moiety, when incorporated into larger molecular scaffolds, can significantly modulate key physicochemical properties relevant to both agrochemical and material science applications. The sulfonyl chloride functional group of this compound provides a reactive handle for the facile introduction of this fluorinated ring system.

In agrochemical research, the development of new pesticides and herbicides with improved efficacy, metabolic stability, and environmental profiles is paramount. The introduction of gem-difluoro groups can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the lipophilicity of a molecule, a critical parameter for its transport and interaction with biological targets, can be fine-tuned by the addition of the 3,3-difluorocyclopentyl group. nih.gov The reaction of this compound with primary or secondary amines is a straightforward method to produce sulfonamides, a class of compounds with a broad spectrum of biological activities. sigmaaldrich.comresearchgate.net This synthetic strategy allows for the systematic exploration of structure-activity relationships by varying the amine component.

The impact of gem-difluorination on key physicochemical properties relevant to drug discovery and, by extension, agrochemical design has been studied for a series of functionalized cycloalkanes. These studies provide a valuable guide for the rational design of new active ingredients. nih.gov

Table 1: Effect of gem-Difluorination on Physicochemical Properties of Cycloalkanes

| Property | Observation | Implication for Agrochemicals and Materials |

|---|---|---|

| pKa | The acidity/basicity is influenced by the inductive effect of the fluorine atoms, similar for both acyclic and cyclic aliphatic compounds. nih.gov | Predictable modulation of the ionization state of the final molecule, affecting solubility and bioavailability. |

| Lipophilicity (LogP) | Follows complex trends affected by the position of fluorine atoms, ring size, and the nature of other functional groups. nih.gov | Fine-tuning of lipophilicity to optimize membrane permeability and target engagement. |

| Aqueous Solubility | Significantly influenced by the position of fluorine atoms and ring size. nih.gov | Adjustment of solubility to meet formulation and application requirements. |

| Metabolic Stability | gem-Difluorination can improve metabolic stability. nih.gov | Increased in vivo half-life of agrochemicals, potentially leading to lower application rates. |

Enabling Novel Organic Transformations

Beyond its use as a simple building block, this compound has the potential to participate in more complex and elegant synthetic strategies, such as cascade reactions and late-stage functionalization.

Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, are highly efficient processes for the construction of complex molecules. Sulfonyl chlorides are known to participate in such transformations. For instance, under photoredox catalysis, sulfonyl chlorides can undergo radical addition to dienes, initiating a cyclization cascade to form complex heterocyclic structures. nih.gov While a specific example utilizing this compound has not been extensively reported, a plausible reaction pathway can be envisioned where the 3,3-difluorocyclopentylsulfonyl radical adds to a suitable diene, followed by an intramolecular cyclization to generate a novel, fluorinated heterocyclic scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are another area where sulfonyl chlorides can play a role. researchgate.net While not typically a direct component in the main bond-forming events of common MCRs, this compound can be used to prepare one of the starting materials. For example, a primary or secondary amine can be readily converted to a sulfonamide, which can then be used as a component in a subsequent multicomponent reaction, thereby incorporating the 3,3-difluorocyclopentyl moiety into the final, structurally complex product.

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical research that involves the introduction of functional groups into a complex molecule at a late stage of its synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship studies without the need for de novo synthesis of each compound.

This compound is an ideal reagent for the late-stage introduction of the 3,3-difluorocyclopentylsulfonyl group. A complex lead molecule containing a nucleophilic group, such as an amine or alcohol, can be directly reacted with the sulfonyl chloride to introduce the desired moiety. This strategy is particularly valuable for modifying the properties of a molecule that has already demonstrated promising biological activity. The introduction of the gem-difluorinated cyclopentyl ring can lead to improvements in metabolic stability, potency, and pharmacokinetic properties.

Table 2: Conceptual Examples of Late-Stage Functionalization

| Lead Molecule with Functional Group | Reagent | Potential Product | Potential Benefit of LSF |

|---|---|---|---|

| Complex Agrochemical with a primary amine (-NH2) | This compound | Complex Agrochemical with a -NHSO2-(3,3-difluorocyclopentyl) group | Improved metabolic stability, altered lipophilicity for better target penetration. |

| Bioactive Natural Product with a hydroxyl group (-OH) | This compound | Bioactive Natural Product with a -OSO2-(3,3-difluorocyclopentyl) group | Modified solubility, potential for new biological interactions. |

Computational and Theoretical Investigations of 3,3 Difluorocyclopentane 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the electronic characteristics of 3,3-Difluorocyclopentane-1-sulfonyl chloride. These methods provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic potential. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the presence of highly electronegative fluorine and chlorine atoms, along with the sulfonyl group, is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopentane (B165970). The sulfonyl chloride group, being a strong electron-withdrawing group, will particularly influence the LUMO, making the sulfur atom a primary electrophilic site.

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the sulfur atom of the sulfonyl chloride group, indicating a site for nucleophilic attack. |

| HOMO | -8.2 | Distributed over the cyclopentane ring and the chlorine atom. |

The distribution of electron density within this compound is highly polarized due to the presence of electronegative atoms. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic).

The sulfur atom of the sulfonyl chloride group is anticipated to be highly electron-deficient and thus the most electrophilic center in the molecule. This is a common feature of sulfonyl chlorides and is the reason for their reactivity towards nucleophiles. cdnsciencepub.com The two oxygen atoms and the chlorine atom attached to the sulfur will also contribute to this electron withdrawal. The fluorine atoms on the cyclopentane ring will create localized areas of negative potential, while also inductively withdrawing electron density from the carbon backbone.

Table 2: Predicted Partial Atomic Charges

| Atom | Partial Charge (a.u.) | Role |

|---|---|---|

| S | +1.2 | Highly electrophilic center |

| O (sulfonyl) | -0.6 | Nucleophilic |

| Cl | -0.2 | Leaving group, moderately nucleophilic |

| C3 (CF2) | +0.5 | Electrophilic due to fluorine substitution |

Note: These values are representative estimates based on the known effects of the functional groups present. Precise values would require specific quantum chemical calculations.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are significantly influenced by the gem-difluorination of the cyclopentane ring.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist. The substitution pattern on the ring can favor one conformation over the other. The introduction of a gem-difluoro group at the 3-position is expected to have a profound impact on this equilibrium. nih.gov Fluorine substitution is known to influence molecular conformation significantly. nih.gov

The C-F bonds are highly polarized, and their dipoles will interact with each other and with the sulfonyl chloride group. These electrostatic interactions, along with steric considerations, will dictate the preferred ring pucker. The gem-difluoro group can stabilize certain conformations through stereoelectronic effects, such as hyperconjugation. researchgate.net For instance, an interaction between a C-H or C-C bonding orbital and an anti-periplanar C-F antibonding orbital (σ → σ*) can lead to a lower energy conformation. Studies on similar fluorinated systems have shown that such interactions can encourage specific spatial arrangements. diva-portal.org

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations of a molecule. For this compound, these calculations would likely reveal a preference for a specific envelope or twist conformation that minimizes steric hindrance and maximizes stabilizing stereoelectronic interactions.

The orientation of the bulky sulfonyl chloride group (axial vs. equatorial) will be a critical factor. Generally, large substituents on a five-membered ring prefer an equatorial position to minimize steric clashes. However, the electronic interactions introduced by the fluorine atoms could potentially favor an axial conformation of the sulfonyl chloride group in certain puckered forms of the ring.

Table 3: Predicted Relative Energies of Conformations

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (C3-pucker) | SO2Cl equatorial | 0.0 (most stable) |

| Twist (C2,C3-pucker) | SO2Cl pseudo-equatorial | 1.2 |

Note: This table presents a hypothetical energy landscape based on general principles of conformational analysis. The actual energy differences would need to be determined by specific computational studies.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling is instrumental in mapping out the reaction pathways for this compound, particularly its reactions with nucleophiles, which are characteristic of sulfonyl chlorides. osti.govrsc.org These models can identify the transition state structures and calculate the activation energies, providing a quantitative understanding of the reaction kinetics. cdnsciencepub.com

For a typical nucleophilic substitution reaction at the sulfur center, a transition state with a trigonal bipyramidal geometry is often proposed. cdnsciencepub.com In this state, the nucleophile is attacking the sulfur atom, and the chloride ion is beginning to depart. The cyclopentane ring and its fluorine substituents will influence the stability of this transition state both sterically and electronically.

The electron-withdrawing nature of the gem-difluoro group on the cyclopentane ring is expected to enhance the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted cyclopentanesulfonyl chloride. However, the steric bulk of the ring and the fluorine atoms could also hinder the approach of the nucleophile to the reaction center. Computational studies can resolve these competing effects by calculating the energy barrier for the reaction.

DFT Calculations for Elucidating Reaction Pathways and Intermediates

Density Functional Theory (DFT) serves as a powerful tool for investigating the mechanisms of reactions involving sulfonyl chlorides. For nucleophilic substitution at the tetracoordinate sulfur center of this compound, two primary pathways are typically considered: a concerted SN2-type mechanism and a stepwise addition-elimination (A–E) mechanism.

DFT calculations are employed to map the potential energy surface for these reactions. This involves optimizing the geometries of reactants, transition states, intermediates, and products. Theoretical studies on analogous arenesulfonyl chlorides have shown that the nature of the nucleophile and leaving group can determine the preferred pathway. nih.govmdpi.com For instance, chloride-for-chloride exchange reactions in arenesulfonyl chlorides have been shown through DFT studies to proceed via a single, symmetrical transition state, which is characteristic of an SN2 mechanism. nih.govnih.gov In contrast, the analogous fluoride (B91410) exchange reaction is suggested to occur through a stepwise addition-elimination (A–E) mechanism, which involves the formation of a hypervalent sulfur intermediate. nih.govmdpi.com

For this compound, DFT would be used to model its reaction with various nucleophiles. By calculating the energies of the transition state for the SN2 pathway and the intermediate and transition states for the A-E pathway, the energetically favored route can be determined. The calculations would elucidate the structure of key intermediates, such as the trigonal bipyramidal adduct in a potential A-E mechanism, providing critical insight into the reaction's progression. dntb.gov.uaresearchgate.net

Activation Energy Barriers and Reaction Rate Predictions

A primary output of DFT calculations on reaction pathways is the determination of activation energy barriers (ΔG‡). These barriers represent the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. A lower activation energy barrier corresponds to a faster reaction rate.

Computational chemistry allows for the prediction of these barriers, which can then be used in conjunction with transition state theory to estimate theoretical reaction rate constants. While experimental kinetics for the hydrolysis of various sulfonyl chlorides have been studied, computational predictions provide a method to screen for reactivity without conducting laboratory work. mdpi.comcdnsciencepub.comrsc.org For this compound, DFT calculations could predict how the fluorine substituents on the cyclopentyl ring influence the electrophilicity of the sulfur atom and, consequently, the activation barrier for nucleophilic attack.

The following table provides hypothetical, illustrative activation energy barriers for the reaction of a generic nucleophile (Nu⁻) with this compound via two different mechanisms. These values are representative and would be specifically calculated for a given reaction using DFT.

| Reaction Pathway | Description | Predicted Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Concerted SN2 | A single transition state where the nucleophile attacks as the chloride leaves. | 15 - 25 |

| Stepwise Addition-Elimination (A-E) | Formation of a trigonal bipyramidal intermediate followed by departure of the chloride. | 18 - 30 |

Spectroscopic Property Prediction for Structural Characterization in Research

Computational NMR Chemical Shift Prediction

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra, which aids in the structural confirmation of newly synthesized molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional, is a standard approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. researchgate.net

For this compound, predicting the 1H, 13C, and especially the 19F NMR spectra is crucial for characterization. Predicting 19F chemical shifts can be challenging, but specific DFT methods and basis sets have been developed that provide high accuracy. For instance, the ωB97XD functional with the aug-cc-pVDZ basis set has been recommended for its excellent balance of accuracy and computational cost, yielding a root-mean-square error of just 3.57 ppm for a range of fluorine-containing molecules. rsc.orgrsc.org Another effective method involves the B3LYP functional, which can achieve a mean absolute deviation of around 2.1 ppm. nih.gov These calculations can help assign specific signals to the correct nuclei, particularly in complex structures.

Below are the predicted NMR chemical shifts for this compound based on established computational methodologies.

| Nucleus | Position on Ring | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 1H | C1 | ~4.0 - 4.5 | Deshielded by adjacent SO₂Cl group. |

| 1H | C2, C5 | ~2.5 - 3.0 | Influenced by both SO₂Cl and CF₂ groups. |

| 1H | C4 | ~2.2 - 2.7 | Adjacent to the CF₂ group. |

| 13C | C1 | ~70 - 75 | Carbon bearing the SO₂Cl group. |

| 13C | C2, C5 | ~35 - 40 | Adjacent carbons. |

| 13C | C3 | ~115 - 125 (t) | Gem-difluorinated carbon, exhibits C-F coupling. |

| 13C | C4 | ~30 - 35 | Carbon adjacent to CF₂ group. |

| 19F | C3 | ~ -90 to -110 | Typical range for aliphatic gem-difluorides. |

Vibrational Frequencies and IR Spectroscopy

Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) spectrum of a molecule. By performing a frequency calculation on the optimized geometry of this compound using DFT, one can obtain the wavenumbers and intensities of its fundamental vibrational modes. These predicted spectra can be compared with experimental data to confirm the presence of key functional groups.

The most characteristic vibrations for this molecule would be the symmetric and asymmetric stretches of the sulfonyl (S=O) group, the stretch of the sulfur-chlorine (S-Cl) bond, and the stretches of the carbon-fluorine (C-F) bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96-0.98) to improve agreement with experiment. nist.gov

The predicted key vibrational frequencies for this compound are listed below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | S=O | 1370 - 1400 |

| Symmetric Stretch | S=O | 1170 - 1200 |

| Asymmetric/Symmetric Stretch | C-F | 1050 - 1150 |

| Stretch | S-Cl | ~700 - 750 |

In Silico Approaches to Molecular Design and Virtual Screening (focused on synthetic utility)

Beyond characterization and mechanistic studies, computational methods are increasingly used to guide synthetic chemistry. For a building block like this compound, in silico approaches can be pivotal in designing efficient synthetic routes and exploring its utility in creating novel, more complex molecules.

Rather than screening for biological activity, virtual screening can be applied to enhance synthetic utility. For example, a virtual library of catalysts or reaction conditions could be screened computationally to identify the most promising candidates for a desired transformation involving the sulfonyl chloride group. eddc.sg By calculating activation energies for a reaction with different reagents, chemists can prioritize experiments, saving time and resources. nih.govresearchgate.net

Furthermore, in silico methods enable the rational design of new derivatives. The properties of hypothetical molecules, created by computationally modifying this compound, can be calculated. This allows for the design of new building blocks with tailored reactivity, stability, or conformational properties. Computer-Aided Synthesis Planning (CASP) tools, enhanced with machine learning and quantum chemistry, can propose novel retrosynthetic pathways for targets incorporating the difluorocyclopentane motif, leveraging the unique properties of the starting sulfonyl chloride. acs.orgacs.org This predictive power accelerates the discovery of new synthetic methodologies and the creation of valuable chemical entities. mit.edu

Future Research Directions and Unexplored Academic Avenues

Development of Stereoselective and Enantioselective Synthetic Routes

The development of synthetic routes that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry. For 3,3-Difluorocyclopentane-1-sulfonyl chloride, which possesses a chiral center at the carbon bearing the sulfonyl chloride group, the ability to selectively synthesize specific stereoisomers is of paramount importance for its potential use in pharmaceuticals and other biologically active molecules. Future research in this area would likely focus on the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the sulfonation or cyclization steps in its synthesis. The establishment of robust stereoselective and enantioselective synthetic pathways would significantly enhance the value and utility of this compound.

Exploration of Unconventional Reactivity Modalities

Sulfonyl chlorides are versatile functional groups known for a variety of transformations. magtech.com.cn Beyond their traditional role in the formation of sulfonamides and sulfonates, future research could delve into less conventional reactivity patterns for this compound. This could include its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions, or as a precursor to other novel sulfur-containing functional groups. The influence of the gem-difluoro group on the cyclopentane (B165970) ring could lead to unique reactivity and the formation of previously inaccessible molecular architectures.

Integration with Flow Chemistry and Automated Synthesis for Research Applications

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction optimization, safety, and scalability. rsc.orgnih.gov Applying these technologies to the synthesis and subsequent reactions of this compound could accelerate the discovery of new derivatives and applications. researchgate.netmdpi.com An automated system would allow for the rapid screening of reaction conditions, reagents, and catalysts, facilitating the efficient exploration of its chemical space. nih.gov Furthermore, the enhanced safety profile of flow reactors would be particularly beneficial when working with reactive intermediates like sulfonyl chlorides. rsc.org

Bio-Inspired Catalysis and Biotransformations Involving the Compound

Nature often provides elegant solutions to complex chemical transformations. Bio-inspired catalysis and enzymatic biotransformations represent a growing field in green chemistry. rsc.org Future research could explore the use of enzymes or synthetic mimics of enzymatic active sites to catalyze reactions involving this compound. This could lead to highly selective and environmentally benign synthetic methods. Additionally, investigating the potential for microorganisms to metabolize or transform this compound could reveal novel metabolic pathways and lead to the production of valuable chiral building blocks. nih.gov

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. While standard spectroscopic techniques are invaluable, advanced methods can provide deeper insights into the transient intermediates and transition states involved in reactions of this compound. Techniques such as in-situ infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) experiments, and computational modeling could be employed to elucidate reaction pathways and the role of the difluorinated cyclopentyl motif in influencing reactivity. conicet.gov.ar

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Q & A

Q. Resolution Workflow :

Validate solvent dryness and reagent purity via NMR/LC-MS.

Use in situ IR to monitor S=O band intensity during reactions.

Reproduce high-yield conditions (e.g., −10°C, anhydrous DCM) from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.